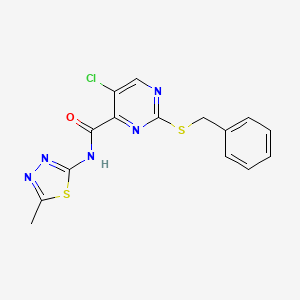

2-(benzylsulfanyl)-5-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

2-benzylsulfanyl-5-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN5OS2/c1-9-20-21-15(24-9)19-13(22)12-11(16)7-17-14(18-12)23-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHMCNVUODXEZRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-5-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Thiadiazole Ring: The synthesis begins with the formation of the 1,3,4-thiadiazole ring. This can be achieved by reacting a suitable hydrazine derivative with carbon disulfide in the presence of a base such as potassium hydroxide. The resulting intermediate is then cyclized to form the thiadiazole ring.

Introduction of the Benzylthio Group: The next step involves the introduction of the benzylthio group. This can be accomplished by reacting the thiadiazole intermediate with benzyl chloride in the presence of a base such as sodium hydride.

Chlorination: The thiadiazole derivative is then chlorinated using a chlorinating agent such as thionyl chloride to introduce the chlorine atom at the desired position.

Formation of the Pyrimidine Ring: The final step involves the formation of the pyrimidine ring. This can be achieved by reacting the chlorinated thiadiazole derivative with a suitable amine derivative in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-5-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce specific functional groups within the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

Reduction: Lithium aluminum hydride, tetrahydrofuran, and ethanol.

Substitution: Ammonia, thiols, and various organic solvents.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced derivatives with modified functional groups.

Substitution: Substituted derivatives with different nucleophiles replacing the chlorine atom.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiadiazole derivatives, including our compound of interest. The following table summarizes key findings from research on antimicrobial efficacy:

These results indicate that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The anticancer potential of the compound has also been explored. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines:

| Cell Line | IC50 (μM) | Comparison |

|---|---|---|

| MDA-MB-231 (Breast) | 3.3 | Superior to Cisplatin |

| HEK293T | 34.71 | Higher than control |

Research indicates that the compound's structure allows it to interact effectively with cellular targets involved in cancer proliferation, suggesting a mechanism that warrants further investigation into its use as an anticancer drug .

Anticonvulsant Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promise in the field of neurology as an anticonvulsant agent. A study indicated that derivatives containing the thiadiazole ring exhibited significant anticonvulsant activity in animal models:

| Compound | Activity Level |

|---|---|

| 2-(benzylsulfanyl)... | High |

The exact mechanism of action is still under investigation; however, the lipophilic nature of the compound may enhance its ability to cross the blood-brain barrier, contributing to its anticonvulsant effects .

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-5-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it can inhibit the activity of enzymes involved in DNA replication, leading to the inhibition of cell proliferation. The compound can also induce apoptosis by activating specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in sulfur oxidation state, aromatic substituents, and heterocyclic substituents. Key differences are summarized below:

Structural Variations and Physicochemical Properties

*Hypothetical molecular weight based on structural similarity.

†Substituent on a benzothiazole ring instead of 1,3,4-thiadiazole.

Key Observations:

Sulfur Oxidation State: The sulfanyl (S-) group in the target compound and ’s analog is less polar than the sulfonyl (SO2) groups in and .

Benzyl Substituents :

- The 4-fluorobenzyl group in introduces electronegativity, which may improve target binding through dipole interactions or reduce oxidative metabolism .

Thiadiazole Substituents :

Impact of Structural Modifications on Drug-Likeness

- Fluorination () may balance this by enhancing lipid solubility.

- Bioavailability : Smaller substituents (e.g., methyl) on the thiadiazole ring favor absorption, while bulkier groups (e.g., propyl) may reduce intestinal permeability.

- Metabolic Stability : Fluorinated benzyl groups () and sulfonyl linkages are less prone to oxidative metabolism than sulfanyl groups .

Biological Activity

The compound 2-(benzylsulfanyl)-5-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide represents a novel class of pyrimidine derivatives that incorporate a thiadiazole moiety. This combination is of significant interest due to the potential biological activities associated with both structural components, particularly in the fields of antimicrobial and anticancer research.

Synthesis

The synthesis of this compound typically involves multi-step processes that integrate benzyl sulfide and chloro-thiadiazole intermediates. The synthetic pathway can be optimized through various reaction conditions, including temperature control and choice of solvents, to enhance yield and purity.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing primarily on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research has indicated that compounds containing the thiadiazole structure exhibit notable antibacterial properties. For instance, derivatives similar to the target compound have shown high activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, often outperforming traditional antibiotics like norfloxacin and ciprofloxacin .

Table 1: Antimicrobial Activity Against Bacterial Strains

Anticancer Activity

In terms of anticancer properties, various studies have demonstrated that similar thiadiazole derivatives exhibit significant cytotoxic effects against multiple cancer cell lines. For example, compounds with a similar structure have shown IC50 values lower than those of established chemotherapeutics like cisplatin against breast cancer cell lines (MCF-7) and others .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 2-(benzylsulfanyl)-5-chloro... | MCF-7 | < 1 | |

| N-benzyl-5-(4-fluorophenyl)... | HeLa | 0.37 | |

| N-benzyl-5-(4-nitrophenyl)... | A549 | 0.73 |

The mechanism by which these compounds exert their biological effects is still under investigation. However, it is hypothesized that the presence of the thiadiazole ring enhances interaction with biological targets through hydrogen bonding and π-stacking interactions. These interactions are crucial for inhibiting key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

Case Studies

- Antibacterial Efficacy : A study demonstrated that a series of thiadiazole derivatives exhibited potent antibacterial activity against Staphylococcus species, suggesting that modifications to the benzyl group can significantly influence efficacy .

- Anticancer Properties : Another investigation into pyrimidine-thiadiazole hybrids revealed strong cytotoxicity against various cancer cell lines, with specific derivatives showing selective action against HeLa cells. The flow cytometry analysis indicated that these compounds induced apoptosis and arrested the cell cycle at the sub-G1 phase, highlighting their potential as therapeutic agents .

Q & A

Basic: How can synthetic routes for this compound be optimized for improved yield and purity?

Methodological Answer:

The synthesis involves multi-step reactions, including cyclization to form the 1,3,4-thiadiazole ring, chlorination of the pyrimidine core, and sulfanyl group introduction. Key optimizations include:

- Reactor Design : Continuous flow reactors enhance mixing and heat transfer, reducing side reactions .

- Condition Control : Adjusting temperature (e.g., 60–80°C for cyclization) and solvent polarity (e.g., DMF for solubility) improves intermediate stability .

- Purification : Use HPLC or column chromatography to isolate intermediates, with TLC for real-time monitoring .

Basic: What analytical techniques validate the structural integrity and purity of the compound?

Methodological Answer:

- NMR Spectroscopy : Confirm substitution patterns (e.g., benzylsulfanyl at C2, chloro at C5) via H and C chemical shifts .

- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .

- Mass Spectrometry : Verify molecular weight (e.g., 470.0 g/mol) via ESI-MS .

Advanced: How to design experiments for structure-activity relationship (SAR) studies?

Methodological Answer:

- Analog Synthesis : Prepare derivatives with substitutions (e.g., fluorobenzylsulfanyl, methylpropyl-thiadiazole) to test electronic/steric effects .

- Biological Assays : Use enzyme inhibition assays (e.g., kinase targets) to correlate substituent changes with IC shifts .

- Data Analysis : Apply multivariate regression to identify critical substituents (e.g., thiadiazole’s role in bioavailability) .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

- Source Validation : Cross-check assay conditions (e.g., cell line specificity, ATP concentration in kinase assays) .

- Physicochemical Profiling : Measure logP and solubility to identify bioavailability discrepancies (e.g., thiadiazole improves membrane permeability) .

- Target Engagement Studies : Use SPR or ITC to directly measure binding affinity, bypassing cellular variability .

Advanced: What computational methods predict reaction pathways for novel derivatives?

Methodological Answer:

- Quantum Mechanics : Employ DFT (e.g., B3LYP/6-31G*) to model transition states for sulfanyl group oxidation .

- Reaction Informatics : Use ICReDD’s workflow to integrate computational predictions (e.g., activation barriers) with high-throughput screening .

- Machine Learning : Train models on existing kinetic data to prioritize reaction conditions (e.g., solvent/base pairs) .

Advanced: How does the thiadiazole moiety influence pharmacokinetics?

Methodological Answer:

- Metabolic Stability : Compare microsomal clearance rates of thiadiazole vs. triazole analogs; the sulfur-rich structure resists CYP450 oxidation .

- Permeability : Use Caco-2 assays to demonstrate thiadiazole’s role in enhancing passive diffusion (logP ~2.5 vs. 1.8 for non-thiadiazole analogs) .

- Protein Binding : Fluorescence displacement assays show reduced serum albumin binding compared to benzothiazoles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.